molecular formula C13H7ClN4O4S B3005636 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 865249-43-0

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B3005636
M. Wt: 350.73
InChI Key: RHBCZLYSWPUSBG-UHFFFAOYSA-N
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Description

This compound is a derivative of oxadiazole, thiophene, and chlorophenyl groups. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Thiophenes are aromatic compounds that consist of a five-membered ring containing four carbon atoms and a sulfur atom . Chlorophenyl refers to a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction, which can confirm the structure of synthesized compounds . The compound likely contains conjugated double bonds and aromatic rings, which are common in oxadiazole and thiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the oxadiazole ring might undergo reactions typical of heterocyclic compounds, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the oxadiazole and thiophene rings might influence its solubility, melting point, and other properties .

Scientific Research Applications

Antimycobacterial Properties

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide and its derivatives have been explored for their potential in treating tuberculosis. For instance, a study by Nayak et al. (2016) synthesized and screened various derivatives for their in vitro antitubercular activities against Mycobacterium tuberculosis. They found that certain derivatives displayed promising antimycobacterial properties without toxicity to normal cell lines, highlighting their potential in drug development (Nayak et al., 2016).

Antidiabetic Activity

Research into the antidiabetic properties of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide derivatives has also been conducted. Lalpara et al. (2021) synthesized a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated them for in vitro antidiabetic activity. The results suggested potential applications in managing diabetes (Lalpara et al., 2021).

Radiosensitizers and Cytotoxins

Another significant application area is in cancer treatment. Threadgill et al. (1991) synthesized a series of nitrothiophene derivatives, evaluated them as radiosensitizers of hypoxic mammalian cells, and as selective bioreductively activated cytotoxins. The study identified compounds with tertiary amine bases or oxiranes as potent radiosensitizers, providing insights into the development of cancer therapies (Threadgill et al., 1991).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activity of similar compounds, it might be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O4S/c14-8-4-2-1-3-7(8)12-16-17-13(22-12)15-11(19)9-5-6-10(23-9)18(20)21/h1-6H,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBCZLYSWPUSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

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